molecular formula C12H16O3 B1360760 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898785-28-9

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1360760
CAS No.: 898785-28-9
M. Wt: 208.25 g/mol
InChI Key: BQVFBEUZDPQQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene” is a synthetic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is not intended for human or veterinary use but is used for research purposes .

Scientific Research Applications

Cationic Polymerization Initiator

  • 1,4-Bis(1-methoxy-1-methylethyl)benzene, a similar compound, acts as an initiator/transfer agent for cationic polymerizations, requiring an excess of BCl3 for activation due to complex formation with the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).

Photocrosslinking in Polymer Chemistry

  • Compounds like methoxymethylstyrene (MSt) and derivatives, which include (2,2-dimethyl-1,3-dioxolan-4-yl)methoxymethylstyrene (MMSt), exhibit photocrosslinking behavior in homopolymers and copolymers, relevant in the field of polymer chemistry (Fukuda & Nakashima, 1983).

Polymer Synthesis

  • Derivatives like 2-(3,4,5-trimethoxyphenyl)-4-methylene-1,3-dioxolane are used in polymer synthesis, catalyzed by boron trifluoride, leading to the formation of poly(keto ether) and dihydrofuranone products (Jang & Gong, 1999).

Thermal Degradation Studies

  • The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, providing insights into polymer stability and decomposition products under varying temperatures (Coskun et al., 1998).

Application in Molecular Wires

  • A study on 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups explored its application as a model compound for molecular wires, analyzing its electrochemical behavior (Sakamoto, Hiroi, & Sato, 2003).

Synthesis of Functionalized Aromatic Compounds

  • Novel methods for synthesizing functionalized 4H-1,2-benzoxazine derivatives, applicable in creating oxygen-functionalized aromatic compounds, have been explored using similar structures (Nakamura, Uchiyama, & Ohwada, 2003).

Electrophilic Attack Studies

  • Research on reactions like iodobenzene derivatives formation from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine, where UV irradiation plays a crucial role, provides insight into electrophilic attack mechanisms (Matsumoto, Takase, & Ogura, 2008).

Mechanism of Action

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)13-2)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVFBEUZDPQQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645892
Record name 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-28-9
Record name 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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